molecular formula C17H19N3O B11798771 2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11798771
M. Wt: 281.35 g/mol
InChI Key: QXCMJAWRFFMSCZ-UHFFFAOYSA-N
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Description

2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound with the molecular formula C17H19N3O. This compound is notable for its unique structure, which includes a piperidine ring, a pyridine ring, and a phenylamino group. It is primarily used in research and development within the pharmaceutical and chemical industries due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Phenylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring, a pyridine ring, and a phenylamino group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-(2-anilinopyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H19N3O/c21-13-20-12-5-4-10-16(20)15-9-6-11-18-17(15)19-14-7-2-1-3-8-14/h1-3,6-9,11,13,16H,4-5,10,12H2,(H,18,19)

InChI Key

QXCMJAWRFFMSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)NC3=CC=CC=C3)C=O

Origin of Product

United States

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